(5-Phenylfuran-2-yl)methanamine
Overview
Description
(5-Phenylfuran-2-yl)methanamine is an organic compound that features a furan ring substituted with a phenyl group and an amine group
Mechanism of Action
- SIRT2 belongs to the sirtuin family and plays a crucial role in various cellular processes, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
- This interaction leads to changes in protein substrates, including histones H3 and H4, α-tubulin, p53, Foxo1, and NFκB .
- Downstream effects include modulation of gene expression, cell cycle progression, and stress response pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
(5-Phenylfuran-2-yl)methanamine has been found to interact with SIRT2, a protein that plays a crucial role in various biochemical reactions . The nature of this interaction involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its interaction with SIRT2. SIRT2 has been implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Therefore, the compound’s influence on cell function could potentially impact these areas.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SIRT2. The compound has been found to inhibit SIRT2 activity, which could potentially lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-phenylfuran-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylmethanamine and furan derivatives.
Reductive Amination: The key step involves the reductive amination of a furan aldehyde with phenylmethanamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and purification would apply. This includes optimizing reaction conditions for yield and purity, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (5-phenylfuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5-phenylfuran-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in cancer, neurodegenerative diseases, and type II diabetes.
Biological Studies: The compound’s derivatives have shown promise in modulating enzyme activity, making them useful in studying enzyme functions and pathways.
Industrial Applications:
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(5-Phenylfuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(5-Phenylfuran-2-yl)amine: Lacks the methylene bridge between the furan ring and the amine group.
Uniqueness: (5-phenylfuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SIRT2 with high potency and better water solubility compared to other inhibitors makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
(5-phenylfuran-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHHWOJYOUTZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310365 | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39170-18-8 | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39170-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Phenylfuran-2-yl)methanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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